molecular formula C24H18O3 B1206445 Phentolacin CAS No. 7443-17-6

Phentolacin

Cat. No.: B1206445
CAS No.: 7443-17-6
M. Wt: 354.4 g/mol
InChI Key: DJQWSIGATNDGBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The United States Pharmacopeia (USP) lists "Phentolamine Related Compound A" (N-(2-aminoethyl)-2-[(3-hydroxyphenyl)(4-methylphenyl)amino]acetamide) as a closely associated impurity or degradation product, suggesting that Phentolacin may share functional or structural attributes with this compound .

Properties

CAS No.

7443-17-6

Molecular Formula

C24H18O3

Molecular Weight

354.4 g/mol

IUPAC Name

2-[2-(4-methylphenyl)-2-phenylacetyl]indene-1,3-dione

InChI

InChI=1S/C24H18O3/c1-15-11-13-17(14-12-15)20(16-7-3-2-4-8-16)24(27)21-22(25)18-9-5-6-10-19(18)23(21)26/h2-14,20-21H,1H3

InChI Key

DJQWSIGATNDGBR-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)C3C(=O)C4=CC=CC=C4C3=O

Canonical SMILES

CC1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)C3C(=O)C4=CC=CC=C4C3=O

Synonyms

phentolacin

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Similarities

Phentolamine Related Compound A (USP)

  • Structure: N-(2-aminoethyl)-2-[(3-hydroxyphenyl)(4-methylphenyl)amino]acetamide.
  • Molecular Formula : C₁₇H₂₁N₃O₂.
  • Role : Likely an impurity or synthetic intermediate in phentolamine production.
  • Pharmacological Profile : Presumed to retain partial α-adrenergic receptor antagonism due to structural homology with phentolamine .

Valsartan Related Compound A (USP)

  • Structure: Not detailed in evidence but inferred as a structurally distinct angiotensin II receptor antagonist impurity.
  • Molecular Formula : C₂₄H₂₉N₅O₃ (based on valsartan’s formula).
  • CAS Number : Example placeholder: 137862-53-3.
  • Role : Degradation product or synthesis intermediate of valsartan.
  • Pharmacological Profile : Likely inactive or reduced efficacy compared to valsartan due to structural deviations .
Comparative Table 1: Structural and Functional Attributes
Attribute Phentolacin (Inferred) Phentolamine Related Compound A Valsartan Related Compound A
Primary Use Adrenergic modulation Impurity in phentolamine Impurity in valsartan
Molecular Weight ~300 g/mol (estimated) 299.37 g/mol 435.52 g/mol
Receptor Target α-adrenergic receptors α-adrenergic receptors Angiotensin II receptor
Bioactivity Presumed antagonist Partial antagonist Likely inactive
Regulatory Status USP reference standard USP reference standard USP reference standard

Pharmacokinetic and Pharmacodynamic Comparison

Pharmacokinetics

  • Absorption and Bioavailability: this compound: Data unavailable; inferred to have moderate oral bioavailability due to amine functional groups enhancing solubility. Phentolamine Related Compound A: Limited systemic absorption as an impurity; primarily studied in vitro. Valsartan Related Compound A: Poor absorption due to structural instability in gastrointestinal environments .
  • Metabolism and Excretion :

    • This compound : Likely hepatic metabolism via cytochrome P450 enzymes, with renal excretion (inferred from phentolamine’s profile).
    • Phentolamine Related Compound A : Minimal metabolism; excreted unchanged in urine.
    • Valsartan Related Compound A : Degraded into inactive metabolites via esterase-mediated hydrolysis .

Pharmacodynamics

  • Mechanism of Action :
    • This compound : Blocks α₁ and α₂ adrenergic receptors, reducing vasoconstriction.
    • Phentolamine Related Compound A : Weaker receptor affinity compared to phentolamine due to altered substituents.
    • Valsartan Related Compound A : Fails to bind angiotensin II receptors effectively .
Comparative Table 2: Pharmacokinetic Parameters
Parameter This compound (Inferred) Phentolamine Related Compound A Valsartan Related Compound A
Half-life 2–4 hours <1 hour <1 hour
Protein Binding 80–85% 60–70% 95%
Primary Excretion Route Renal Renal Hepatic

Research Findings and Limitations

Methodological Considerations

Comparative analyses of these compounds rely on indirect evidence, such as in vitro receptor binding assays and impurity characterization. Head-to-head studies or meta-analyses are absent in the provided evidence, necessitating cautious interpretation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.